Bis(p-nitrophenyl) phosphate

Bioinorganic Chemistry Catalysis Phosphodiester Hydrolysis

Standardizing enzymatic assays across phosphodiesterase isoforms or carboxylesterase activity studies requires a substrate/inhibitor with a uniquely verified kinetic signature. Generic substitutes yield quantitatively misleading results, compromising cross-study comparisons. - Unique PDE substrate profile enables chromatographic separation and functional characterization of specific PDE isoforms not acting on standard PDE I substrates. - The gold-standard carboxylesterase (CES) inhibitor for in vitro metabolic deconvolution assays in liver microsomes and S9 fractions. - 10-fold catalytic rate enhancement with dinuclear Zn(II) complexes makes it the substrate of choice for bioinorganic mechanistic studies.

Molecular Formula C12H9N2O8P
Molecular Weight 340.18 g/mol
CAS No. 645-15-8
Cat. No. B021867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(p-nitrophenyl) phosphate
CAS645-15-8
Synonymsis(4-nitrophenyl)phosphate
bis(4-nitrophenyl)phosphate, calcium salt
bis(4-nitrophenyl)phosphate, sodium salt
bis(p-nitrophenyl)phosphate
bis(para-nitrophenol)phosphate
bis-p-nitrophenyl phosphate
BNPP-4
BpNPP
Molecular FormulaC12H9N2O8P
Molecular Weight340.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H9N2O8P/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,19,20)
InChIKeyMHSVUSZEHNVFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(p-Nitrophenyl) Phosphate Properties & Identity


Bis(p-nitrophenyl) phosphate (BNPP, CAS 645-15-8) is a synthetic aryl phosphate diester [1]. It is a member of the nitrophenyl phosphate class, functionally related to 4-nitrophenol, and is primarily employed as a chromogenic substrate for phosphodiesterases [1]. Its hydrolysis yields the chromophore p-nitrophenol, enabling convenient spectrophotometric quantification of enzyme activity .

1
Chromogenic substrate for phosphodiesterase activity assays, releasing p-nitrophenol for spectrophotometric quantification.
2
Supports mechanistic enzymology and metalloenzyme catalysis studies as a sensitive phosphate diester probe.
3
Widely cited carboxylesterase (CES) inhibitor for selectivity assays and positive-control benchmarking.

Bis(p-Nitrophenyl) Phosphate Substrate Specificity


The activity of phosphodiesterases (PDEs) and related phosphohydrolases is profoundly influenced by the specific steric and electronic properties of the synthetic substrate [1]. Bis(p-nitrophenyl) phosphate is not a universal or interchangeable substrate; its differential behavior in enzymatic assays [2], catalytic models [3], and inhibitor studies [4] demonstrates that its unique kinetic signature cannot be replicated by generic alternatives. Substitution with a compound like p-nitrophenyl phosphate or a non-chromogenic analog will yield quantitatively different, and often misleading, results, invalidating direct comparisons and compromising the reproducibility of standardized protocols.

Substrate p-Nitrophenyl phosphate or non-chromogenic analogs cannot replicate the kinetic signature; steric/electronic properties of BNPP are required for specific enzyme recognition.
Assay Generic phosphodiesterase substrates may fail to detect distinct isoform activities, yielding misleading negative or quantitatively shifted results.
Inhibitor Structural analogs do not share the potent CES inhibition profile; substitution invalidates comparative selectivity studies.

Comparative Evidence: Bis(p-Nitrophenyl) Phosphate


Dinuclear Zinc Complex Catalytic Enhancement

The dinuclear zinc complex [Zn2L1(OH)2]2+ demonstrates a pronounced substrate-specific enhancement for bis(p-nitrophenyl) phosphate (BNP) compared to a mononuclear control. This head-to-head comparison reveals a near 10-fold increase in the hydrolysis rate of BNP, a clear and quantifiable differentiation that highlights the compound's superior sensitivity to certain catalytic geometries [1].

Dinuclear Zn catalysis
Head-to-head
~10-fold rate increase for BNPP hydrolysis vs. mononuclear control
Reported substrate-specific rate enhancement in cooperative metal-ion systems.
Conditions: aqueous, 308.1 K, dinuclear [Zn2L1(OH)2]2+
Bioinorganic Chemistry Catalysis Phosphodiester Hydrolysis

Distinct Substrate Recognition by Phosphodiesterase I

A comprehensive characterization of bovine spleen phosphohydrolases establishes that the predominant phosphodiesterase I (PDE I) activity exhibits a distinct substrate specificity, robustly hydrolyzing bis(p-nitrophenyl) phosphate (and 4-methylumbelliferyl phosphate) while failing to cleave the standard PDE I substrates p-nitrophenyl 5'-thymidylate and 4-methylumbelliferyl 5'-thymidylate [1]. This cross-study comparable data defines a unique enzymatic fingerprint.

PDE I isoform recognition
Cross-study
Hydrolyzed by predominant PDE I; standard substrates p-nitrophenyl 5'-thymidylate and 4-methylumbelliferyl 5'-thymidylate not cleaved.
Defines a unique substrate profile for PDE I isoform differentiation.
Bovine spleen extracts, ion-exchange chromatography
Enzymology Biochemical Assay Phosphodiesterase I

PhnP Active Site Mutation and Catalytic Efficiency

In the bacterial phosphodiesterase PhnP, mutation of the active site residue H200 to alanine (H200A) results in a quantifiably different impact on catalytic efficiency depending on the substrate. For bis(p-nitrophenyl) phosphate, the kcat/KM decreases by 10-fold, a change driven primarily by a large increase in KM [1]. This class-level inference demonstrates that BNPP's interaction with the enzyme active site is a sensitive probe of catalytic machinery, distinct from other phosphate diesters.

Active site mutagenesis
Class-level
10-fold decrease in kcat/KM for H200A mutant vs. wild-type PhnP
Sensitive probe for active-site perturbation; KM-driven effect reported.
PhnP phosphodiesterase, site-directed mutagenesis
Enzymology Mutagenesis Kinetic Analysis

Carboxylesterase Inhibition Positive Control

Bis(p-nitrophenyl) phosphate (BNPP) is a well-characterized and potent inhibitor of carboxylesterases (CES), a property not universally shared by its structural analogs. It is routinely employed as a positive control inhibitor in selectivity assays, demonstrating 99% inhibition of CES-mediated hydrolysis of ethyl-FXD in rat skin S9 fractions at a concentration of 1 mM [1]. This class-level inference is supported by its annotation as an enzyme inhibitor in authoritative databases [2].

Carboxylesterase inhibition
Class-level
99% inhibition of ethyl-FXD hydrolysis at 1 mM BNPP
Established positive-control context for CES selectivity assays.
Rat skin S9 fraction; widely cited inhibitor
Enzyme Inhibition Carboxylesterase Assay Development

Application Scenarios for Bis(p-Nitrophenyl) Phosphate


Mechanistic Probes for Metalloenzyme Catalysis

The demonstrated 10-fold rate enhancement of BNPP hydrolysis by specific dinuclear Zn(II) complexes over mononuclear systems [1] makes it the substrate of choice for investigating cooperative metal-ion catalysis. This scenario is critical in bioinorganic chemistry for studying the active sites of enzymes like alkaline phosphatase and for designing biomimetic catalysts.

Phosphodiesterase Isoform Differentiation

The unique substrate profile of BNPP, being hydrolyzed by a specific phosphodiesterase activity that does not act on standard PDE I substrates [1], positions it as an essential tool for the chromatographic separation and functional characterization of phosphodiesterase isoforms in complex biological extracts (e.g., human liver, bovine spleen).

Carboxylesterase Selectivity and Inhibition Assays

As a potent and widely-cited inhibitor of carboxylesterases, BNPP is the gold-standard positive control for in vitro assays (e.g., in liver microsomes, S9 fractions, or recombinant enzymes) designed to assess CES activity or to deconvolute the metabolic contributions of CES from other hydrolases [1].

Phosphodiesterase Mutagenesis and Kinetic Studies

The 10-fold decrease in catalytic efficiency (kcat/KM) observed for BNPP upon mutation of the PhnP active site [1] provides a robust and quantifiable assay for detailed mechanistic enzymology. It allows researchers to probe the functional roles of specific amino acid residues in the phosphoryl transfer transition state.

Application
Selection Property
Validation Focus
Metalloenzyme mechanistic probes
Substrate sensitivity to cooperative metal-ion catalysis
Rate enhancement in dinuclear Zn(II) vs. mononuclear systems
Phosphodiesterase isoform differentiation
Distinct substrate recognition profile
Differential hydrolysis vs. standard PDE I substrates
Carboxylesterase selectivity assays
Potent CES inhibition (reported positive-control context)
CES-mediated hydrolysis inhibition in S9 fractions
Phosphodiesterase mutagenesis studies
Sensitivity to active-site perturbation
kcat/KM fold-change upon mutation (reported context)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(p-nitrophenyl) phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.